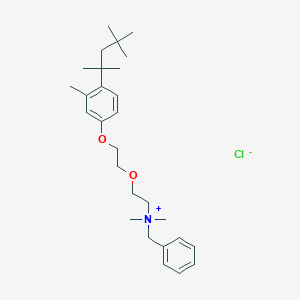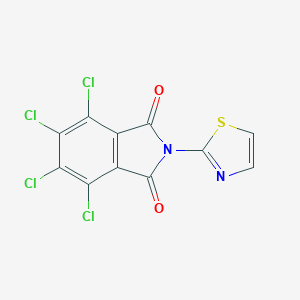
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound characterized by the presence of chlorine atoms and a thiazole ring
Méthodes De Préparation
The synthesis of 4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method is straightforward and yields the desired compound efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinase CK2, a key enzyme involved in various cellular processes . The compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione: This compound also contains chlorine atoms and an isoindoline-1,3-dione core but differs in the substituent on the nitrogen atom.
Tetrachlorophthalimides: These compounds share the tetrachlorophthalic anhydride precursor but have different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
16131-68-3 |
|---|---|
Formule moléculaire |
C11H2Cl4N2O2S |
Poids moléculaire |
368 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H2Cl4N2O2S/c12-5-3-4(6(13)8(15)7(5)14)10(19)17(9(3)18)11-16-1-2-20-11/h1-2H |
Clé InChI |
IKOWLLJVZFQYDU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
| 16131-68-3 | |
Synonymes |
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


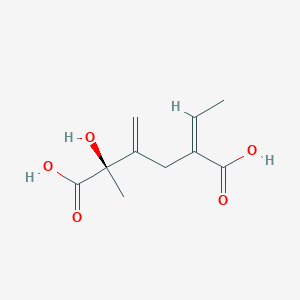


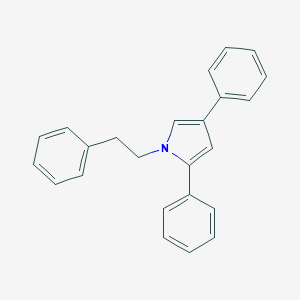
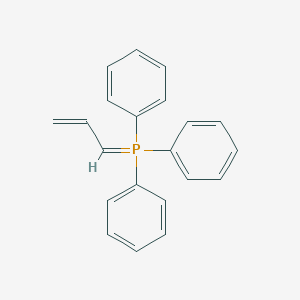


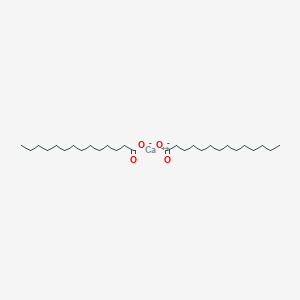

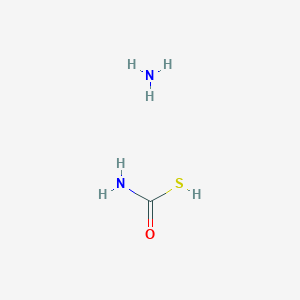

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
